molecular formula C10H8O5S B12070061 (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid

(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid

Cat. No.: B12070061
M. Wt: 240.23 g/mol
InChI Key: LWHTZDZFUAEPCB-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Hydroxyphenyl)sulfanylbut-2-enedioic acid is a synthetic or naturally derived compound characterized by a conjugated enedioic acid backbone (two carboxylic acid groups) and a 4-hydroxyphenylsulfanyl substituent. The (E)-configuration denotes the trans spatial arrangement of the substituents around the double bond.

Properties

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid

InChI

InChI=1S/C10H8O5S/c11-6-1-3-7(4-2-6)16-8(10(14)15)5-9(12)13/h1-5,11H,(H,12,13)(H,14,15)/b8-5+

InChI Key

LWHTZDZFUAEPCB-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1O)S/C(=C/C(=O)O)/C(=O)O

Canonical SMILES

C1=CC(=CC=C1O)SC(=CC(=O)O)C(=O)O

Origin of Product

United States

Biological Activity

(E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The molecular structure of (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid features a sulfanyl group attached to a butenedioic acid backbone, with a 4-hydroxyphenyl moiety that plays a crucial role in its biological activity. The synthesis of this compound can be approached through various organic chemistry methodologies, which typically involve the coupling of appropriate precursors under controlled conditions to ensure high yield and purity.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 4-hydroxyphenyl moiety. For instance, derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant pathogens, including:

  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL.
  • Gram-negative bacteria : Various strains with MIC values between 8 and 64 µg/mL.
  • Fungal pathogens : Drug-resistant Candida species, including Candida auris, with MIC values from 0.5 to 64 µg/mL .

This suggests that (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid may exhibit similar or enhanced antimicrobial effects due to its structural characteristics.

The mechanism by which (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid exerts its biological effects is likely multifaceted. The presence of the hydroxyl group on the phenyl ring can facilitate hydrogen bonding and enhance interactions with biological targets. These interactions may disrupt critical cellular processes in pathogens, particularly those involved in cell wall synthesis and integrity .

Table: Summary of Antimicrobial Activity

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3-((4-hydroxyphenyl)amino)propanoic acidMRSA1 - 8 µg/mL
Vancomycin-resistant Enterococcus faecalis0.5 - 2 µg/mL
Gram-negative bacteria8 - 64 µg/mL
Drug-resistant Candida auris0.5 - 64 µg/mL

Research Findings

  • Antimicrobial Screening : A library of amino acid derivatives featuring the 4-hydroxyphenyl moiety was synthesized and systematically screened against ESKAPE pathogens and drug-resistant fungal strains, demonstrating significant antimicrobial activity .
  • Structure-Activity Relationship : The structural modifications of compounds containing the sulfanyl group were found to influence their biological activity significantly. For example, hydrazones derived from these compounds exhibited enhanced antimicrobial properties compared to their parent structures .
  • Potential for Drug Development : The unique properties of (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid suggest its potential as a lead compound for developing new antimicrobial agents aimed at combating resistant strains .

Comparison with Similar Compounds

Key Analogues from :

  • Compound 3 (Z)-N-(4-hydroxystyryl)formamide and Compound 4 (E)-N-(4-hydroxystyryl)formamide: These isomers feature a 4-hydroxyphenyl group linked to a formamide moiety. Both demonstrated antibacterial activity against Escherichia coli, with the (E)-isomer (Compound 4) showing slightly stronger inhibition .
  • Compound 7 (Methyl 2-(4-hydroxyphenyl)acetate) and Compound 8 (2-(4-hydroxyphenyl)acetonitrile) : These derivatives lack the sulfur and conjugated acid groups. Compound 7’s ester group and Compound 8’s nitrile group reduce polarity compared to the target compound, suggesting (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid would exhibit higher water solubility and reactivity due to its carboxylic acids and thioether linkage .

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Reported Biological Activity
(E)-2-(4-Hydroxyphenyl)sulfanylbut-2-enedioic acid Enedioic acid, 4-hydroxyphenylsulfanyl Inferred: Antimicrobial, chelator
(E)-N-(4-hydroxystyryl)formamide (Cmpd 4) Formamide, 4-hydroxyphenyl Antibacterial (E. coli)
Methyl 2-(4-hydroxyphenyl)acetate (Cmpd 7) Ester, 4-hydroxyphenyl Not reported
2,2-Dimethyl-4-phenylbut-3-enoic acid (Evd 2) Mono-carboxylic acid, dimethyl Inferred: Industrial use, low solubility

Acidity and Solubility

The dual carboxylic acids in (E)-2-(4-hydroxyphenyl)sulfanylbut-2-enedioic acid confer higher acidity (pKa ~2–3 for each -COOH) compared to mono-acid analogs like 2,2-dimethyl-4-phenylbut-3-enoic acid (pKa ~4–5) . This increases its water solubility, making it more suitable for aqueous biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.